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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

Cat. No.: B069098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-
Propionylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal
chemistry. Due to the limited availability of directly published experimental spectra for this
specific compound, this document combines data from structurally analogous molecules with
established spectroscopic principles to offer a detailed characterization. The information is
presented to assist researchers in the identification, purification, and quality control of (4-
Propionylphenyl)boronic acid.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (4-Propionylphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
805 ) oH Ar-H (ortho to -
B(OH)z2)
795 q oH Ar-H (ortho to -
C(O)CH2CHs)
~3.05 q 2H -C(O)CH2CHs
~1.20 t 3H -C(O)CH2CHs
~45-5.5 brs 2H -B(OH)2
13C NMR (Carbon-13) NMR Data (Predicted)
Chemical Shift (6) ppm Assignment
~200 C=0
~138 Ar-C (para to -B(OH)z2)
~135 Ar-C-B(OH)2
~129 Ar-CH (ortho to -C(O)CH2CH?5)
~128 Ar-CH (ortho to -B(OH)z2)
~32 -C(O)CH2CHs
~8 -C(O)CH2CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (B(OH)2)
3080-3030 Medium Aromatic C-H stretch
2980-2940 Medium Aliphatic C-H stretch

~1685 Strong C=0 stretch (ketone)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1090 Medium B-C stretch

840 Strong p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)

miz Interpretation

178.06 [M]* (Molecular lon for 1B isotope)
177.06 [M]* (Molecular lon for 1°B isotope)
160.05 [M-H20]*

149.06 [M-C2Hs]*

121.05 [M-C(O)C2Hs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for arylboronic acids and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (4-Propionylphenyl)boronic acid

in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3). Arylboronic acids
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have a tendency to form trimeric anhydrides (boroxines), which can lead to complex and
broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Gentle heating
or sonication can aid dissolution.

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are
typically required due to the lower natural abundance of 13C.

o Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-ds at
2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.
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o Place a small amount of the solid (4-Propionylphenyl)boronic acid powder directly onto
the ATR crystal to ensure full coverage of the crystal surface.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Record the sample spectrum over a range of 4000 to 400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of (4-Propionylphenyl)boronic acid (approximately 1-10 pg/mL)
in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with
0.1% formic acid to promote protonation for positive ion mode.

¢ Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a
Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass
analysis.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire spectra in both positive and negative ion modes to determine the optimal
ionization conditions.
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o Set the mass range to scan from m/z 50 to 500.

o Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas
temperature and flow rate to maximize the signal of the molecular ion.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak
(IM+H]* or [M-H]~) and characteristic fragment ions. The presence of both 1°B and 1B
isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like (4-Propionylphenyl)boronic acid.
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Synthesis & Purification
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» To cite this document: BenchChem. [Spectroscopic Profile of (4-Propionylphenyl)boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069098#spectroscopic-data-for-4-propionylphenyl-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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